[1,2,4]Triazolo[4,3-a]pyridin-7-ylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,2,4]Triazolo[4,3-a]pyridin-7-ylboronic acid is a heterocyclic compound that contains a triazole ring fused to a pyridine ring, with a boronic acid functional group attached at the 7th position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]Triazolo[4,3-a]pyridin-7-ylboronic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-hydrazinylpyridines with terminal phenylacetylenes under oxidative conditions to form the triazole ring . The reaction conditions often include the use of a base such as triethylamine (Et3N) in a solvent like tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反応の分析
Types of Reactions
[1,2,4]Triazolo[4,3-a]pyridin-7-ylboronic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the triazole or pyridine rings.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are used in Suzuki-Miyaura cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions can yield various biaryl compounds.
科学的研究の応用
[1,2,4]Triazolo[4,3-a]pyridin-7-ylboronic acid has several applications in scientific research:
作用機序
The mechanism of action of [1,2,4]Triazolo[4,3-a]pyridin-7-ylboronic acid involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function . This inhibition can lead to the suppression of cancer cell proliferation and induction of apoptosis.
類似化合物との比較
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine: Similar in structure but with a pyrazine ring instead of a pyridine ring.
[1,2,4]Triazolo[1,5-a]pyridine: Differing in the position of the nitrogen atoms in the triazole ring.
Uniqueness
[1,2,4]Triazolo[4,3-a]pyridin-7-ylboronic acid is unique due to the presence of the boronic acid group, which allows it to participate in specific reactions like Suzuki-Miyaura cross-coupling. This functional group also enhances its potential as a pharmacophore in drug design .
生物活性
The compound [1,2,4]triazolo[4,3-a]pyridin-7-ylboronic acid has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and immunotherapy. This article reviews various studies that highlight its biological activity, mechanisms of action, and potential therapeutic applications.
Research indicates that this compound and its derivatives exhibit significant inhibitory effects on various biological targets:
- c-Met Kinase Inhibition : Compounds derived from this class have shown potent inhibition of c-Met kinase, which is implicated in cancer progression. For instance, a derivative demonstrated an IC50 value of 26 nM against c-Met and displayed antiproliferative activity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values of 0.98 µM, 1.05 µM, and 1.28 µM respectively .
- PD-1/PD-L1 Interaction : Another significant finding is the ability of certain derivatives to inhibit the PD-1/PD-L1 interaction, a crucial pathway in immune evasion by tumors. Compound A22 exhibited an IC50 of 92.3 nM in this context and increased interferon-gamma production in co-culture assays .
Anticancer Activity
A series of studies have systematically evaluated the anticancer properties of [1,2,4]triazolo[4,3-a]pyridin derivatives:
Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
22i | A549 | 0.83 ± 0.07 | c-Met Inhibition |
22i | MCF-7 | 0.15 ± 0.08 | c-Met Inhibition |
22i | HeLa | 2.85 ± 0.74 | c-Met Inhibition |
17l | A549 | 0.98 ± 0.08 | c-Met/VEGFR-2 Inhibition |
17l | MCF-7 | 1.05 ± 0.17 | c-Met/VEGFR-2 Inhibition |
17l | HeLa | 1.28 ± 0.25 | c-Met/VEGFR-2 Inhibition |
These results indicate a promising profile for these compounds as potential anticancer agents.
Apoptosis Induction
Several studies have demonstrated that these compounds can induce apoptosis in cancer cells through various pathways:
- Cell Cycle Arrest : For example, compound 17l was found to inhibit cell growth in the G0/G1 phase and induce late apoptosis in A549 cells .
- Western Blot Analysis : This analysis confirmed the downregulation of c-Met signaling pathways upon treatment with these compounds, indicating their role in modulating apoptotic pathways.
Case Studies
Recent studies have highlighted specific case studies involving [1,2,4]triazolo[4,3-a]pyridin derivatives:
- Study on Compound A22 : This compound was tested in a co-culture model involving Hep3B cells and T cells expressing PD-L1. Results showed that A22 significantly enhanced interferon-gamma production, suggesting its potential as an immunotherapeutic agent .
- Evaluation of Compound 17l : This compound exhibited not only anticancer properties but also low hemolytic toxicity when tested against sheep red blood cells, indicating a favorable safety profile for further development .
特性
分子式 |
C6H6BN3O2 |
---|---|
分子量 |
162.94 g/mol |
IUPAC名 |
[1,2,4]triazolo[4,3-a]pyridin-7-ylboronic acid |
InChI |
InChI=1S/C6H6BN3O2/c11-7(12)5-1-2-10-4-8-9-6(10)3-5/h1-4,11-12H |
InChIキー |
LYVIGYLMTNKNNA-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC2=NN=CN2C=C1)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。